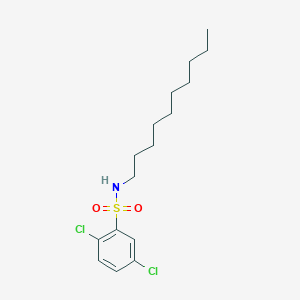![molecular formula C14H19BrN6O B10954281 N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10954281.png)
N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound features a unique structure with multiple pyrazole rings, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. The bromination of 1-ethyl-1H-pyrazole can be achieved using bromine in the presence of a suitable solvent. The resulting 4-bromo-1-ethyl-1H-pyrazole is then subjected to a condensation reaction with 3-methyl-1H-pyrazole-1-carbaldehyde under acidic conditions to form the desired hydrazide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N’-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of pyrazole rings allows for strong interactions with protein active sites, enhancing its efficacy as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 4-bromo-: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
3(5)-Substituted Pyrazoles: Compounds with similar structural features and reactivity, often used in medicinal chemistry.
Uniqueness
N’-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE stands out due to its complex structure, which includes multiple pyrazole rings and functional groups. This complexity enhances its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C14H19BrN6O |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromo-1-ethylpyrazol-3-yl)ethylideneamino]-2-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H19BrN6O/c1-5-20-8-12(15)13(19-20)10(3)16-17-14(22)11(4)21-7-6-9(2)18-21/h6-8,11H,5H2,1-4H3,(H,17,22)/b16-10- |
InChI Key |
HKQVDUFPHVEPOM-YBEGLDIGSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)/C(=N\NC(=O)C(C)N2C=CC(=N2)C)/C)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=NNC(=O)C(C)N2C=CC(=N2)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10954199.png)
![2-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10954207.png)
![1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10954211.png)
![9-(Tert-butyl)-2-[1-(difluoromethyl)-1H-pyrazol-3-YL]-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10954219.png)
![(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B10954235.png)
amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10954267.png)
![4-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954277.png)

![N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10954293.png)
![4-[(2-bromo-5-hydroxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10954294.png)
![(2-Bromo-6-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B10954295.png)
![5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954296.png)
![N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954297.png)
![Ethyl 5-acetyl-2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10954299.png)
